molecular formula C18H15NO B11855829 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one CAS No. 59015-41-7

9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one

Cat. No.: B11855829
CAS No.: 59015-41-7
M. Wt: 261.3 g/mol
InChI Key: BUOUDLGEGLZYNQ-UHFFFAOYSA-N
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Description

9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one is a chemical compound that belongs to the class of isoindolones This compound is characterized by a fused ring system that includes a benzene ring and an isoindolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one can be achieved through several synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to facilitate the functionalization of the indole ring system .

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to ensure high yield and purity. This includes the choice of solvents, the sequence of reagent addition, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions: Common reagents used in these reactions include organolithium compounds, which are employed in the addition reactions to the carbonyl group . Acidic and basic conditions are also utilized to facilitate different reaction pathways, such as cyclization and cleavage reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition of alkyllithium to the carbonyl group followed by lactam ring opening and intramolecular cyclization can lead to the formation of hydroxy- and anilinoindanone derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one include 2-acetyl-4-phenyl-2,3,3a,4-tetrahydro-benzo[f]isoindol-1-one and 2-benzyl-9-phenyl-2,3-dihydro-benzo[f]isoindol-1-one . These compounds share structural similarities but differ in their substituents and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific arrangement of the phenyl and isoindolone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

59015-41-7

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

4-phenyl-1,2,9,9a-tetrahydrobenzo[f]isoindol-3-one

InChI

InChI=1S/C18H15NO/c20-18-17-14(11-19-18)10-13-8-4-5-9-15(13)16(17)12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,20)

InChI Key

BUOUDLGEGLZYNQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC(=O)C2=C(C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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